molecular formula C12H14BrN3 B13259795 6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine

6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine

Cat. No.: B13259795
M. Wt: 280.16 g/mol
InChI Key: AHTYHYAICLZJCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-3,4-dione derivatives, while substitution reactions can yield various substituted quinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-ethyl-N4-methylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, ethyl, and N4-methyl groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

6-bromo-8-ethyl-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C12H14BrN3/c1-3-7-4-8(13)5-9-11(7)16-6-10(14)12(9)15-2/h4-6H,3,14H2,1-2H3,(H,15,16)

InChI Key

AHTYHYAICLZJCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=C(C=N2)N)NC

Origin of Product

United States

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